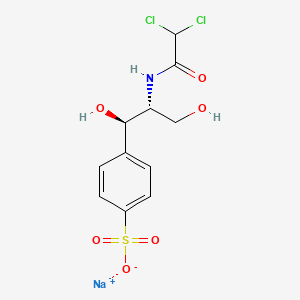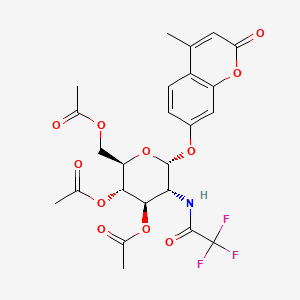![molecular formula C13H15N2NaO5S B561907 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) CAS No. 1331911-02-4](/img/new.no-structure.jpg)
3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) is a synthetic compound used primarily in biochemical research. It is a derivative of acetaminophen (paracetamol) where the hydrogen atoms are replaced with deuterium (d5), making it a stable isotope-labeled compound. This modification allows for more precise tracking and analysis in various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) involves several steps:
Acetylation: Acetaminophen is first acetylated to introduce the acetyl group.
Deuteration: The hydrogen atoms in the acetaminophen molecule are replaced with deuterium atoms to form acetaminophen-d5.
Conjugation with N-Acetyl-L-cysteine: The deuterated acetaminophen is then conjugated with N-Acetyl-L-cysteine through a thiol-ether linkage.
Sodium Salt Formation: Finally, the compound is converted into its sodium salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation and Deuteration: Large quantities of acetaminophen are acetylated and deuterated using industrial reactors.
Conjugation and Purification: The conjugation with N-Acetyl-L-cysteine is performed in controlled environments to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Sodium Salt Conversion: The final step involves converting the purified product into its sodium salt form, often using sodium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions
3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) can undergo various chemical reactions, including:
Oxidation: The thiol group in N-Acetyl-L-cysteine can be oxidized to form disulfides.
Reduction: The compound can be reduced back to its thiol form from disulfides.
Substitution: The acetyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted acetaminophen derivatives.
Aplicaciones Científicas De Investigación
3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and NMR studies.
Biology: Helps in studying metabolic pathways and enzyme kinetics due to its stable isotope labeling.
Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of acetaminophen in the body.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with biological molecules. The acetaminophen moiety acts as an analgesic and antipyretic, while the N-Acetyl-L-cysteine part provides antioxidant properties. The deuterium labeling allows for precise tracking in metabolic studies, helping to elucidate the pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Acetaminophen: The parent compound, widely used as a pain reliever and fever reducer.
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
Acetaminophen-d5: A deuterated form of acetaminophen used in pharmacokinetic studies.
Uniqueness
3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) combines the properties of acetaminophen and N-Acetyl-L-cysteine with the added benefit of stable isotope labeling. This makes it uniquely suited for detailed biochemical and pharmacokinetic studies, providing insights that are not possible with the individual components alone.
This compound’s unique combination of analgesic, antioxidant, and stable isotope labeling properties makes it a valuable tool in various fields of scientific research.
Propiedades
Número CAS |
1331911-02-4 |
|---|---|
Fórmula molecular |
C13H15N2NaO5S |
Peso molecular |
339.352 |
Nombre IUPAC |
sodium;N-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2,6-dideuterio-4-hydroxyphenyl]-2,2,2-trideuterioethanimidate |
InChI |
InChI=1S/C13H16N2O5S.Na/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17;/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);/q;+1/p-1/t10-;/m0./s1/i1D3,3D,5D; |
Clave InChI |
JKIDIVFUGFKUBH-SWHSFZNRSA-M |
SMILES |
CC(=O)NC(CSC1=C(C=CC(=C1)N=C(C)[O-])O)C(=O)O.[Na+] |
Sinónimos |
Paracetamol Mercapturate-d5 Sodium Salt; APAP-CYS-NAc-d5 (major) Sodium Salt; Acetaminophen-d5 Mercapturate Sodium Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


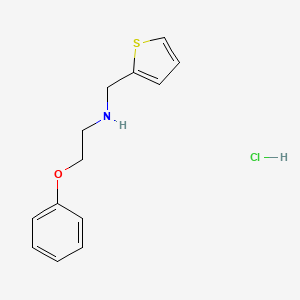
![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)
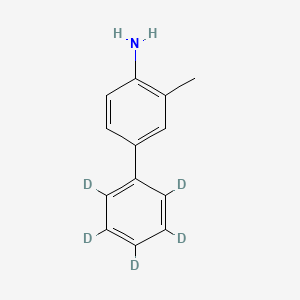

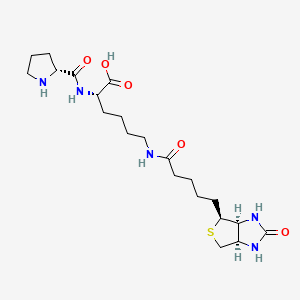


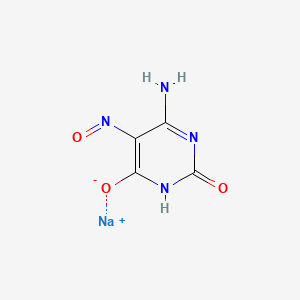
![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)
![(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one](/img/structure/B561842.png)
